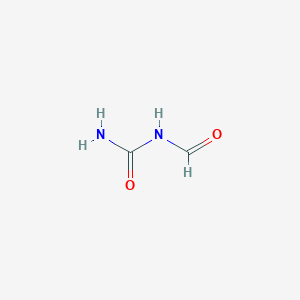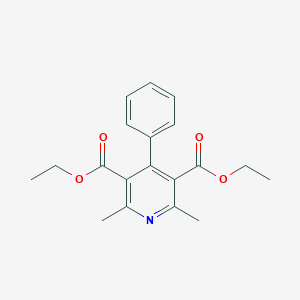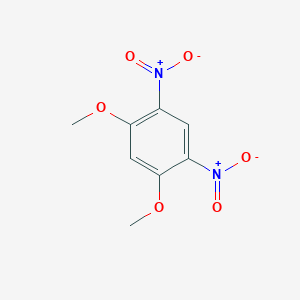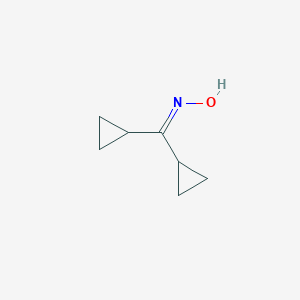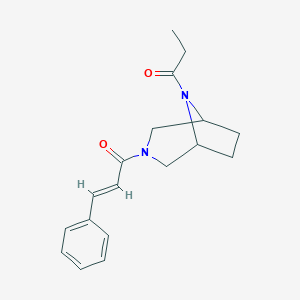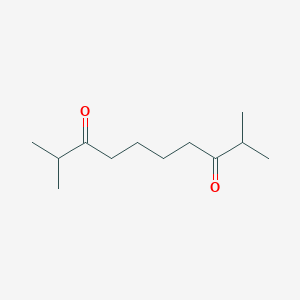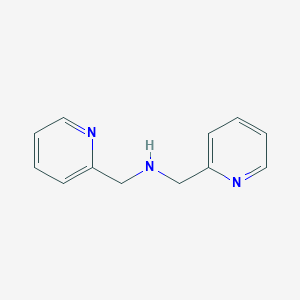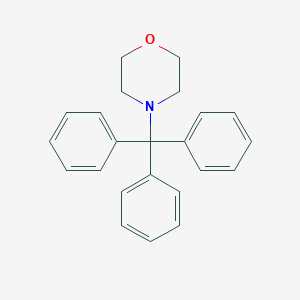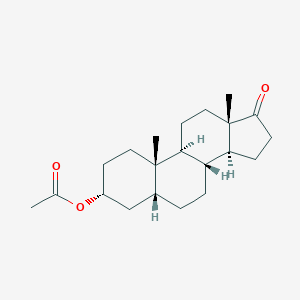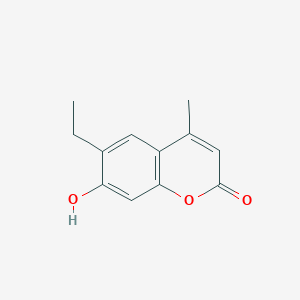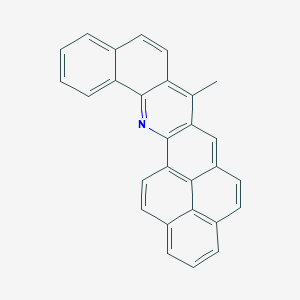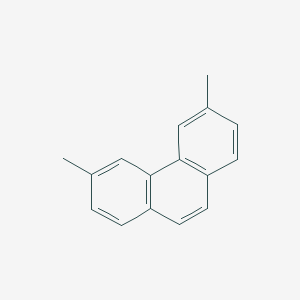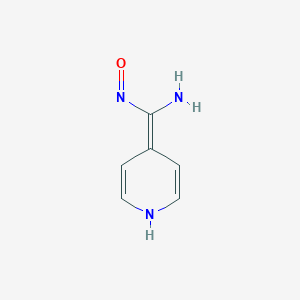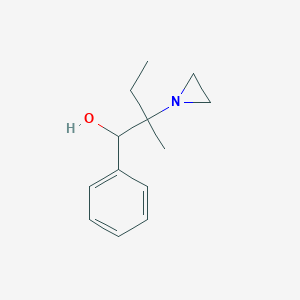
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol, also known as AMBP, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound belongs to a class of chemicals called aziridines, which are known to have anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to DNA damage and cell death. 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules.
Biochemische Und Physiologische Effekte
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have cytotoxic effects on cancer cells, but it also has some toxic effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, but it can also cause DNA damage and oxidative stress in normal cells. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to inhibit the growth of blood vessels, which can lead to the death of cancer cells by depriving them of nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is its potential to enhance the effectiveness of other anticancer drugs, which can lead to more effective cancer treatment. Another advantage is its potential application in photodynamic therapy, which is a promising new approach to cancer treatment. However, there are also some limitations to using 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol in lab experiments. For example, it is a highly reactive compound that can cause DNA damage and oxidative stress in normal cells, which can limit its therapeutic potential. In addition, its toxicity to normal cells can make it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol. One direction is to explore its potential applications in combination with other anticancer drugs, such as cisplatin and doxorubicin. Another direction is to investigate its potential application in photodynamic therapy, and to develop new photosensitizers that can enhance its effectiveness. In addition, future research could focus on improving the selectivity of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol for cancer cells, and reducing its toxicity to normal cells. Finally, research could focus on developing new synthetic methods for 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol that are more efficient and cost-effective.
Synthesemethoden
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-2-butanone with sodium hydride and methyl iodide to form 2-methyl-1-phenylbutan-1-ol. The resulting alcohol is then treated with tosyl chloride and triethylamine to form the tosylate intermediate. The tosylate is then reacted with sodium azide to form the azide intermediate, which is subsequently treated with triphenylphosphine and diethyl azodicarboxylate to form 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been found to enhance the effectiveness of other anticancer drugs, such as cisplatin and doxorubicin. Furthermore, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have potential applications in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Eigenschaften
CAS-Nummer |
1135-63-3 |
|---|---|
Produktname |
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-13(2,14-9-10-14)12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
XLWZBTOYPSSQQV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
Kanonische SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
Andere CAS-Nummern |
1135-63-3 |
Synonyme |
2-aziridin-1-yl-2-methyl-1-phenyl-butan-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



